3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine
Description
Properties
IUPAC Name |
3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3NS2/c13-12(14,15)7-4-10-11(16-5-7)8(6-18-10)9-2-1-3-17-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXUVLIATZSHGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC3=C2N=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine typically involves the construction of the thieno[3,2-b]pyridine core followed by the introduction of the trifluoromethyl and thienyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from a 2-aminothiophene derivative, the compound can be synthesized through a series of reactions including halogenation, nucleophilic substitution, and cyclization .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s utility in different applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazolo[4,3-c]pyridine effectively inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting proliferation pathways. This compound's structural features allow it to interact with key biological targets involved in cancer progression, making it a promising candidate for further development as an anticancer agent .
Neuroprotective Effects
There is growing evidence that this compound may have neuroprotective effects. In vitro studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pharmacological Research
Enzyme Inhibition
N-(2H-1,3-benzodioxol-5-yl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has been studied for its ability to inhibit specific enzymes linked to disease mechanisms. For instance, it may inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. This inhibition could lead to applications in developing anti-inflammatory drugs .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways. This property indicates potential uses in developing new antibiotics or antimicrobial agents .
Data Tables
Case Study 1: Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers synthesized various pyrazolo[4,3-c]pyridine derivatives and tested their efficacy against human cancer cell lines. The results showed that N-(2H-1,3-benzodioxol-5-yl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide exhibited potent cytotoxicity against breast cancer cells with an IC50 value significantly lower than existing treatments .
Case Study 2: Neuroprotective Effects
A laboratory study investigated the neuroprotective effects of compounds similar to N-(2H-1,3-benzodioxol-5-yl)-5-ethyl-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine derivatives on neuronal cells exposed to oxidative stress. The results indicated a marked reduction in apoptosis markers and enhanced cell viability compared to untreated controls .
Mechanism of Action
The mechanism of action of 3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Positional Isomers in the Thieno[3,2-b]pyridine Series
- Methyl 3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate (CAS: 400085-34-9): Substituents: 3-pyridinyl at position 3, -CF₃ at position 6, and a methyl ester at position 2. Molecular Formula: C₁₆H₁₀F₃N₂O₂S. Applications: Potential sphingosine 1-phosphate receptor 2 (S1PR2) modulator.
- Methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate (CAS: 882748-12-1): Substituents: 2-pyridinyl at position 3, -CF₃ at position 6. Molecular Formula: C₁₅H₉F₃N₂O₂S.
Derivatives with Varied Fused Ring Systems
- 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid (CAS: 104960-56-7): Substituents: Phenyl at position 6, -CF₃ at position 4, and an amino group at position 3. Molecular Formula: C₁₅H₉F₃N₂O₂S. Structural Contrast: The fused ring system (thieno[2,3-b]pyridine vs. [3,2-b]) modifies conjugation pathways, impacting bioactivity and solubility.
- 4-Methyl-5-[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol: Substituents: Triazole-thiol group at position 2. Molecular Formula: C₁₉H₁₃F₃N₆S₂. Functional Impact: The triazole-thiol moiety enhances metal-binding capacity, relevant for catalytic or antimicrobial applications.
Antitumor Efficacy
- Benzothiazole/Indole-Substituted Thieno[3,2-b]pyridines: GI₅₀ Values: 3.5–6.4 µM (benzothiazole derivatives) vs. 15.8–18.1 µM (indole derivatives). Mechanism: Electron-withdrawing groups like -CF₃ improve cytotoxicity by enhancing DNA intercalation or enzyme inhibition.
- 3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine: Predicted Activity: The 2-thienyl group may enhance membrane permeability, while -CF₃ stabilizes charge distribution in target binding pockets.
Fluorescence Properties
- Compound 1 (Pyrido[2’,3’:3,2]thieno[4,5-d]pyrido[1,2-a]pyrimidin-6-one): Fluorescence Quantum Yield (FF): 0.20–0.30. Comparison: The absence of a bulky ethynyl group (cf. Compound 2, FF: 0.01–0.05) suggests that 3-(2-thienyl)-6-CF₃ derivatives may retain moderate fluorescence for imaging applications.
Thermal Stability
- Thieno[3,2-b]thiophene Derivatives: Decomposition temperatures >300°C, attributed to -CF₃ groups enhancing thermal resilience. Similar stability is expected for 3-(2-thienyl)-6-CF₃ thieno[3,2-b]pyridine.
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Substituents (Positions) | Fluorescence FF | GI₅₀ (µM) |
|---|---|---|---|---|
| 3-(2-Thienyl)-6-CF₃ thieno[3,2-b]pyridine | C₁₂H₆F₃NS₂ | 3-Thienyl, 6-CF₃ | N/A | N/A |
| Methyl 3-(3-pyridinyl)-6-CF₃ thieno[3,2-b]pyridine-2-carboxylate | C₁₆H₁₀F₃N₂O₂S | 3-Pyridinyl, 6-CF₃, 2-COOCH₃ | N/A | N/A |
| 3-Amino-6-phenyl-4-CF₃ thieno[2,3-b]pyridine-2-carboxylic acid | C₁₅H₉F₃N₂O₂S | 3-NH₂, 4-CF₃, 6-Ph | N/A | N/A |
| Benzothiazole-substituted thieno[3,2-b]pyridine | C₁₄H₈N₂S₂ | 6-Benzothiazole | N/A | 3.5–6.4 |
Biological Activity
3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H6F3NS2
- Molecular Weight : 285.302 g/mol
- CAS Number : 478080-15-8
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, allowing it to modulate the activity of enzymes or receptors involved in various biological pathways. This interaction can lead to therapeutic effects, particularly in cancer treatment and antiviral applications.
Biological Activities
-
Antitumor Activity :
- Research indicates that thieno[3,2-b]pyridine derivatives exhibit significant antitumor properties by inhibiting cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have shown effective inhibition of tumor cell growth through dual inhibition mechanisms targeting key enzymes in nucleotide biosynthesis pathways .
- Antiviral Properties :
Case Studies and Research Findings
Synthetic Routes
The synthesis of this compound typically involves constructing the thieno[3,2-b]pyridine core followed by the introduction of trifluoromethyl and thienyl groups. Common methods include cyclization reactions starting from 2-aminothiophene derivatives under specific conditions .
Q & A
Q. How can the three-dimensional conformation of 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine be experimentally determined?
- Methodological Answer: X-ray crystallography is the gold standard for resolving the 3D structure, particularly for analyzing bond angles, substituent orientations, and intermolecular interactions. For dynamic conformational analysis in solution, nuclear Overhauser effect (NOE) NMR spectroscopy can identify spatial proximities between protons . Computational methods like density functional theory (DFT) simulations may complement experimental data to predict electronic distributions and steric effects.
Q. What are the optimal synthetic routes for preparing this compound?
- Methodological Answer: Multi-step synthesis typically involves:
Core Formation: Cyclization of thiophene derivatives with pyridine precursors under acidic conditions (e.g., polyphosphoric acid) to form the thieno[3,2-b]pyridine scaffold.
Substituent Introduction: The trifluoromethyl group is introduced via nucleophilic trifluoromethylation using reagents like TMSCF₃, while the 2-thienyl moiety is added via Suzuki-Miyaura cross-coupling with a thiopheneboronic acid .
Key parameters:
- Temperature: 80–120°C for cross-coupling reactions.
- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki reactions.
- Yield Optimization: Purification via column chromatography (silica gel, hexane/EtOAc gradient) typically achieves >70% purity .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer:
- Enzyme Inhibition: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
- Antimicrobial Activity: Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer: The electron-withdrawing trifluoromethyl group reduces electron density at the pyridine ring, enhancing electrophilicity at adjacent positions. This facilitates nucleophilic aromatic substitution (SNAr) at the 6-position but may hinder Suzuki coupling at the 3-position. To mitigate this, use bulky ligands (e.g., XPhos) to stabilize palladium intermediates and increase reaction efficiency. Comparative kinetic studies with/without the CF₃ group can quantify electronic effects via Hammett plots .
Q. What strategies resolve contradictions in reported stability data under acidic vs. basic conditions?
- Methodological Answer:
- pH-Dependent Stability Assays: Incubate the compound in buffers (pH 2–12) at 37°C for 24h, followed by HPLC-MS analysis to track degradation products.
- Mechanistic Insight: The thienyl group may hydrolyze under strong acids (pH < 2), while the trifluoromethyl group stabilizes the ring under basic conditions (pH > 10). Conflicting data often arise from solvent choice (e.g., aqueous vs. DMSO); replicate experiments in identical solvents .
Q. How can structure-activity relationships (SAR) be systematically explored for anticancer activity?
- Methodological Answer:
- Derivative Synthesis: Modify substituents (e.g., replace 2-thienyl with phenyl or indole) and assess changes in bioactivity.
- SAR Table Example:
| Derivative | Substituent (Position) | IC₅₀ (HeLa) | LogP |
|---|---|---|---|
| Parent Compound | 2-Thienyl (3), CF₃ (6) | 12 µM | 3.2 |
| 3-Phenyl Analog | Phenyl (3) | 45 µM | 3.8 |
| 6-CF₃, 3-Indole Analog | Indole (3) | 8 µM | 2.9 |
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding modes to tubulin or topoisomerase II .
Q. What experimental approaches validate hypothesized interactions with cytochrome P450 enzymes?
- Methodological Answer:
- In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify metabolites (e.g., hydroxylation at the thienyl ring).
- CYP Inhibition: Fluorescent-based Vivid® assays for CYP3A4/2D6 isoforms.
- Isotope Labeling: Use ¹⁴C-labeled compound to trace metabolic pathways .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values across studies?
- Methodological Answer:
- Standardized Protocols: Measure solubility in PBS (pH 7.4), DMSO, and ethanol using nephelometry vs. HPLC.
- Temperature Control: Ensure all experiments are conducted at 25°C ± 0.5°C.
- Particle Size Impact: Grind compound to uniform particle size (<50 µm) via ball milling to eliminate variability .
Comparative Studies
Q. How does this compound differ structurally and functionally from similar thieno[3,2-b]pyridine derivatives?
- Methodological Answer:
- Structural Differentiation: The 2-thienyl group enhances π-π stacking with aromatic residues in enzyme active sites, unlike methyl or chloro substituents in analogs.
- Functional Comparison Table:
| Compound | Key Substituents | Bioactivity Highlight |
|---|---|---|
| 3-Methyl-6-CF₃ analog | Methyl (3), CF₃ (6) | Moderate kinase inhibition |
| 3-(4-Fluorophenyl)-6-CF₃ analog | 4-Fluorophenyl (3) | Enhanced antimicrobial potency |
| 3-(2-Thienyl)-6-CF₃ (this compound) | 2-Thienyl (3), CF₃ (6) | Superior anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
